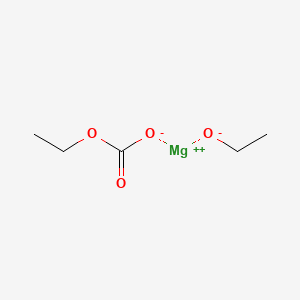
Ethoxy(ethyl carbonato-O')magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy(ethyl carbonato-O’)magnesium is an organic compound with the chemical formula C4H10MgO3. It is a white solid that is soluble in alcohol and ether. This compound is used in various chemical reactions and has significant applications in organic synthesis, particularly in the preparation of organometallic compounds .
Preparation Methods
Ethoxy(ethyl carbonato-O’)magnesium is generally prepared by reacting ethoxy ethyl chlorocarbonate with active magnesium powder in a solvent-free system. The reaction is typically carried out under an inert gas atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Ethoxy(ethyl carbonato-O’)magnesium undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Complex Formation: It can form complexes with other metal ions or organic molecules, which can be used in further chemical transformations.
Common reagents used in these reactions include halides, acids, and bases, depending on the desired transformation. The major products formed from these reactions vary widely but often include organometallic compounds and other derivatives .
Scientific Research Applications
Ethoxy(ethyl carbonato-O’)magnesium has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which ethoxy(ethyl carbonato-O’)magnesium exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as halides, acids, and bases, facilitating the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Ethoxy(ethyl carbonato-O’)magnesium can be compared with other magnesium compounds such as:
Magnesium Ethoxide: Used in similar applications but with different reactivity and properties.
Magnesium Carbonate: Commonly used as a drying agent and in the production of magnesium oxide.
Magnesium Chloride: Used in various industrial processes, including the production of magnesium metal.
The uniqueness of ethoxy(ethyl carbonato-O’)magnesium lies in its specific reactivity and ability to form organometallic compounds, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
66240-41-3 |
|---|---|
Molecular Formula |
C5H10MgO4 |
Molecular Weight |
158.44 g/mol |
IUPAC Name |
magnesium;ethanolate;ethyl carbonate |
InChI |
InChI=1S/C3H6O3.C2H5O.Mg/c1-2-6-3(4)5;1-2-3;/h2H2,1H3,(H,4,5);2H2,1H3;/q;-1;+2/p-1 |
InChI Key |
NWXABJPNOZDLKI-UHFFFAOYSA-M |
Canonical SMILES |
CC[O-].CCOC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


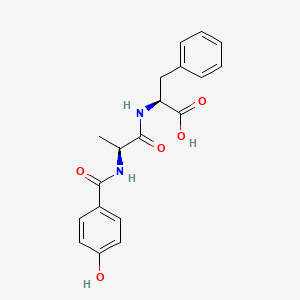
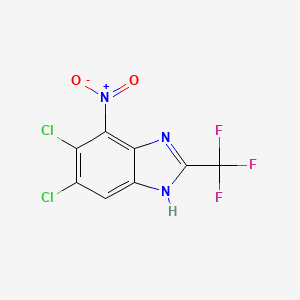
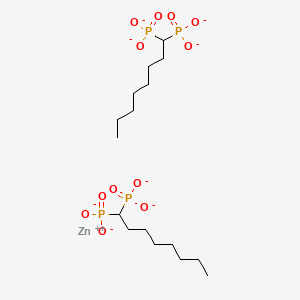
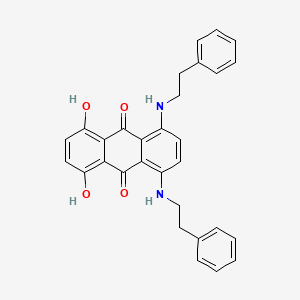
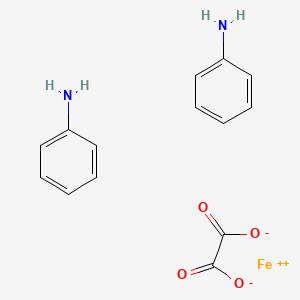

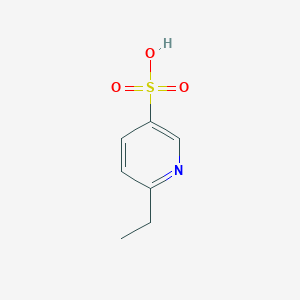
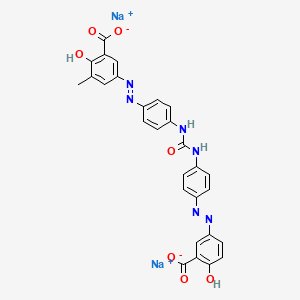
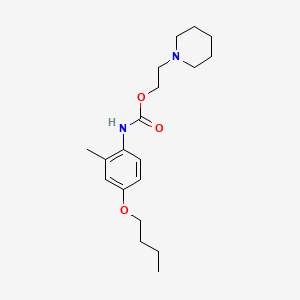

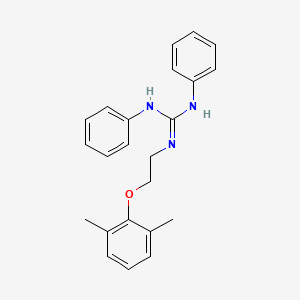
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)
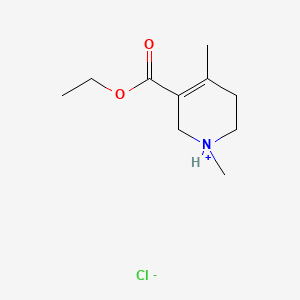
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
